9-[(3-Methylpyridin-2-yl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one
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Overview
Description
9-[(3-Methylpyridin-2-yl)methyl]-1-oxa-9-azaspiro[46]undecan-8-one is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(3-Methylpyridin-2-yl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one typically involves multi-step organic reactions. The starting materials often include 3-methylpyridine and other reagents that facilitate the formation of the spirocyclic structure. Common synthetic routes may involve:
Formation of the Pyridine Derivative: The initial step involves the functionalization of 3-methylpyridine to introduce the necessary substituents.
Spirocyclization: This step involves the formation of the spirocyclic core through cyclization reactions, often under acidic or basic conditions.
Oxidation and Reduction: These reactions are used to introduce or modify functional groups to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
9-[(3-Methylpyridin-2-yl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles or nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
9-[(3-Methylpyridin-2-yl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 9-[(3-Methylpyridin-2-yl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor function to alter cellular signaling pathways.
Pathway Modulation: Affecting biochemical pathways to produce a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
9-[(3-Methylpyridin-2-yl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one: can be compared with other spirocyclic compounds that have similar structural features.
Pyridine Derivatives: Compounds with a pyridine ring and similar substituents.
Uniqueness
The uniqueness of 9-[(3-Methylpyridin-2-yl)methyl]-1-oxa-9-azaspiro[46]undecan-8-one lies in its specific spirocyclic structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
9-[(3-methylpyridin-2-yl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-13-4-2-9-17-14(13)12-18-10-8-16(6-3-11-20-16)7-5-15(18)19/h2,4,9H,3,5-8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLXRWGPNNZGSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN2CCC3(CCCO3)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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